2-amino-N,N-diethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-8(4-2)6(9)5-7/h3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHVLIKQGJYEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309298 | |
| Record name | 2-Amino-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34105-57-2 | |
| Record name | 2-Amino-N,N-diethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34105-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Contemporary Organic and Medicinal Chemistry Research
Direct Synthetic Routes and Optimization
Direct synthetic routes to this compound often involve the formation of the core acetamide structure through the coupling of a glycine equivalent with diethylamine. Optimization of these routes is crucial for industrial-scale production, focusing on factors like reagent cost, reaction conditions, and product purity.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental approach for synthesizing this compound. This typically involves the reaction of a 2-halo-N,N-diethylacetamide with an amine source or, conversely, the reaction of this compound's amino group with an electrophile. evitachem.com For instance, the amino group can act as a nucleophile, reacting with alkyl halides or acyl chlorides to yield various derivatives. evitachem.com
A common strategy starts with glycine methyl ester hydrochloride, which undergoes amino protection, followed by amidation and deprotection. vulcanchem.compatsnap.com The protection of the amino group, often with a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions. The subsequent amidation of the protected glycine with diethylamine, often under pressure, yields the corresponding N,N-diethyl-Boc-glycinamide. vulcanchem.com The final step involves the acidic cleavage of the Boc group to afford the desired this compound, typically as a hydrochloride salt. vulcanchem.com
The table below outlines a typical multi-step synthesis starting from glycine methyl ester hydrochloride.
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity |
| Amino Protection | Glycine methyl ester hydrochloride, Di-tert-butyl dicarbonate (B1257347) | Dichloromethane (B109758), 15% aq. Sodium Carbonate, 0±2°C | Boc-glycine methyl ester | 96.2% | 98.8% (GC) |
| Amidation | Boc-glycine methyl ester, Dimethylamine | Methyl tert-butyl ether, 30±2°C, 0.1±0.05MPa | N,N-dimethyl-Boc-glycinamide | 91-92% | >98% |
| Deprotection | N,N-dimethyl-Boc-glycinamide | Ethanolic HCl, 1,4-dioxane (B91453) or ethyl acetate (B1210297) | 2-amino-N,N-dimethylacetamide hydrochloride | - | >99% |
This table presents data for the synthesis of the related compound 2-amino-N,N-dimethylacetamide hydrochloride, illustrating a common synthetic sequence. patsnap.comgoogle.comgoogle.com
Condensation Reactions
Condensation reactions provide another avenue for the synthesis of derivatives of this compound. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond. For example, derivatives can be synthesized through the condensation of aromatic aldehydes with N,N-dimethylacetamide in the presence of a dehydrating agent like diethyl carbonate, leading to the formation of α,β-unsaturated amides. researchgate.net While this specific example leads to a cinnamamide (B152044) derivative, the underlying principle of activating the α-carbon of the acetamide for condensation is relevant.
Another approach involves the condensation of primary amines with N,N-dimethylacetamide dimethyl acetal, which can yield acetamidines. organic-chemistry.org The reaction conditions, such as temperature and solvent, can be tuned to favor the formation of the desired amidine product over potential side products like imidate esters. organic-chemistry.org
Application of Transient Directing Group (TDG) Strategies
The use of transient directing groups (TDGs) has emerged as a powerful strategy for the selective functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require the installation and removal of directing groups. nih.govnih.govsioc-journal.cnrsc.org This strategy relies on the reversible formation of a directing group in situ, which then guides a metal catalyst to a specific C-H bond for functionalization. nih.gov
Glycinamide hydrochloride has been identified as an effective and commercially available transient directing group precursor for the C(sp³)-H arylation of 2-methylbenzaldehydes. stmarys-ca.eduresearchgate.netseattleu.edu In this methodology, the glycinamide condenses with the aldehyde to form a transient imine. This imine then acts as a bidentate ligand, directing a palladium catalyst to the ortho-methyl group for arylation. researchgate.net This approach allows for the efficient synthesis of a variety of 2-benzylbenzaldehydes. researchgate.net
Palladium-catalyzed C(sp³)-H arylation has become a cornerstone of modern synthetic chemistry, enabling the direct formation of carbon-carbon bonds at previously unreactive sites. nih.gov In the context of this compound derivatives, TDG strategies are particularly relevant for modifying the alkyl chains.
For instance, α-amino acids can serve as transient directing groups in combination with 2-pyridone ligands to facilitate the palladium-catalyzed β-C(sp³)-H arylation of tertiary aliphatic aldehydes. mdpi.com While not directly involving this compound, this illustrates the potential of using amino acid-derived TDGs to functionalize aliphatic systems. The amino acid reversibly forms an imine with the aldehyde, and the resulting structure directs the palladium catalyst to activate a β-C-H bond. mdpi.com
The development of new ligands, such as mono- and bidentate N-protected aminosulfoxides and various amino acids, has expanded the scope of these reactions, allowing for the arylation of a wider range of substrates, including aliphatic carboxamides and amino acid derivatives, with high efficiency and, in some cases, high enantioselectivity. nih.govresearchgate.netrsc.org
The following table summarizes key aspects of palladium-catalyzed C-H arylation using transient directing groups.
| Reaction Type | Substrate Type | Transient Directing Group/Precursor | Catalyst System | Product Type |
| C(sp³)-H Arylation | 2-Methylbenzaldehydes | Glycinamide hydrochloride | Pd(OAc)₂ | 2-Benzylbenzaldehydes |
| β-C(sp³)-H Arylation | Tertiary Aliphatic Aldehydes | α-Amino acids | Pd(OAc)₂, 2-pyridone ligand | β-Arylated aldehydes |
| β-C(sp³)-H Arylation | Aliphatic Carboxamides | 2-(2-pyridyl) ethylamine (B1201723) (PE) auxiliary | Pd(OAc)₂ | β-Aryl α-amino acids |
| γ-C(sp³)-H Arylation | Amino acid esters | N-(2-pyridyl)sulfonyl group | Pd(OAc)₂ | γ-Arylated amino acids |
This table highlights various TDG strategies applicable to different substrate classes, demonstrating the versatility of this approach. researchgate.netmdpi.comresearchgate.netrsc.org
Process Optimization Parameters
Optimizing the synthesis of this compound and its derivatives involves careful consideration of several parameters to maximize yield, purity, and cost-effectiveness. Key parameters include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in the synthesis of 2-amino-N,N-dimethylacetamide hydrochloride, solvents like dichloromethane and tetrahydrofuran (B95107) are used in the amino protection step, while ether solvents like methyl tert-butyl ether are employed for the amidation. vulcanchem.compatsnap.com
Temperature: Reaction temperature is a critical factor. The amino protection of glycine methyl ester hydrochloride is typically carried out at low temperatures (e.g., 0±2°C), while the amidation step may require elevated temperatures (e.g., 30-45°C). patsnap.comgoogle.comgoogle.com
Pressure: For reactions involving gaseous reagents like dimethylamine, pressure is a key parameter to control. In the amidation step, pressures ranging from 0.1 to 0.8 MPa are often applied. vulcanchem.comgoogle.com
Catalyst and Ligand: In palladium-catalyzed reactions, the choice of catalyst, ligand, and additives is paramount. For example, the combination of a palladium source with specific ligands like 2-pyridone or N-protected aminosulfoxides can dramatically influence the efficiency and selectivity of C-H functionalization reactions. mdpi.comnih.gov
Base: The selection of a base is crucial in many of these synthetic steps. In the amino protection with Boc anhydride (B1165640), inorganic bases like sodium carbonate or organic bases like triethylamine (B128534) are used. patsnap.com In some C-H activation reactions, bases like potassium carbonate or cesium fluoride (B91410) are employed. nih.gov
Purity of Intermediates: Ensuring the high purity of intermediates, such as the Boc-protected glycine derivative, is essential for the success of subsequent steps and the final product's quality. Purification methods like crystallization and chromatography are often employed. patsnap.comacs.org
By systematically optimizing these parameters, it is possible to develop robust and scalable synthetic processes for this compound and its diverse derivatives.
Catalyst Selection and Role (e.g., Base Catalysis for Byproduct Neutralization)
Catalysts play a pivotal role in optimizing the synthesis of this compound and its derivatives, influencing reaction rates, yields, and selectivity. In the initial amino-protection step of the synthesis starting from glycine methyl ester hydrochloride, an alkali such as sodium carbonate is employed. google.com Its primary role is to act as a base, neutralizing the hydrochloride salt and the acidic byproducts generated during the reaction, thereby driving the formation of the N-Boc-glycine methyl ester intermediate. google.com
For the synthesis of more complex derivatives, other bases are also utilized. For instance, in the N-alkylation of certain amines, cesium carbonate has been demonstrated to be an effective and mild inorganic base. researchgate.netgoogle.com In the coupling of 2-amino-6-(bromomethyl)-4-hydroxyquinazoline (B1497121) hydrobromide with a secondary amine, calcium carbonate serves as the base. nih.gov
In other related syntheses, metal-based catalysts are employed. The direct α-alkylation of N,N-dimethylacetamide, a related compound, has been achieved using Ruthenium-N-heterocyclic carbene (Ru-NHC) catalysts. researchgate.net For the industrial production of N,N-dimethylacetamide from acetic acid and dimethylamine, catalysts such as zinc chloride, zinc acetate, magnesium chloride, or alumina-based catalysts are used to facilitate the dehydration of the intermediate ammonium (B1175870) acetate salt. google.comgoogle.com
| Catalyst/Base | Role | Reaction Step |
| Sodium Carbonate | Base, Byproduct Neutralization | Amino protection of glycine methyl ester hydrochloride google.com |
| Cesium Carbonate | Mild Inorganic Base | N-alkylation reactions researchgate.netgoogle.com |
| Calcium Carbonate | Base | Coupling reactions for derivative synthesis nih.gov |
| Ru-NHC Complexes | Catalyst | α-Alkylation of amides researchgate.net |
| Zinc/Magnesium Salts | Dehydration Catalyst | Industrial synthesis of N,N-dialkylacetamides google.com |
| Alumina (Al₂O₃) | Dehydration Catalyst | Industrial synthesis of N,N-dialkylacetamides google.com |
Solvent System Considerations
The choice of solvent is critical in the synthesis of this compound, as it can significantly impact reaction efficiency, solubility of reagents, and byproduct formation. The synthesis involves several steps, each favoring different solvent properties.
For the initial amino protection step, ether solvents or chlorinated hydrocarbons like methylene (B1212753) chloride are often used. google.com The subsequent amidation step, where the amide bond is formed, is typically carried out in an ether solvent such as methyl tert-butyl ether (MTBE), often under pressure. vulcanchem.comgoogle.com The final deprotection-salification step to remove the protecting group and form the hydrochloride salt is performed in ethers like 1,4-dioxane or esters such as ethyl acetate. google.comvulcanchem.com
N,N-diethylacetamide and its common analog N,N-dimethylacetamide (DMAc) are themselves highly effective polar aprotic solvents. tuodaindus.comacs.org They are noted for their high boiling points and miscibility with water and most organic solvents, making them suitable for reactions requiring thermal stability. tuodaindus.com DMAc, for example, is used as a solvent in coupling reactions, such as those involving carbodiimide (B86325) catalysts. For specific reactions like N-alkylation, anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or DMAc are preferred to ensure an inert environment. google.com
| Solvent | Type | Role in Synthesis |
| Methylene Dichloride | Chlorinated Hydrocarbon | Amino protection google.com |
| Methyl tert-butyl ether (MTBE) | Ether | Amidation vulcanchem.com |
| 1,4-Dioxane / Ethyl Acetate | Ether / Ester | Deprotection and Salification google.com |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic Amide | Solvent for coupling and alkylation reactions google.com |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Green Ether | Sustainable alternative to traditional VOCs researchgate.netuniba.it |
Sustainable Chemistry Approaches in Synthesis Optimization
In recent years, there has been a significant push towards developing more environmentally friendly synthetic routes in the chemical industry. This involves replacing hazardous reagents and volatile organic compounds (VOCs) with greener alternatives. In syntheses analogous to that of this compound, a notable shift has been from traditional petroleum-based solvents like toluene (B28343) to eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netuniba.it
Strategies for Selective Incorporation of Amino and Diethylamide Functionalities
The synthesis of this compound requires precise control to ensure the correct formation and placement of both the primary amino group and the tertiary N,N-diethylamide group. The most effective strategy to achieve this selectivity is a well-defined, three-step sequence that utilizes a protecting group. vulcanchem.comgoogle.com
Amino Protection: The synthesis typically begins with a bifunctional starting material, such as a glycine ester. The primary amino group of this precursor is first "protected" by converting it into a less reactive form. A common method involves reacting glycine methyl ester hydrochloride with tert-butyl dicarbonate (Boc₂O). google.comvulcanchem.com This reaction forms an N-Boc protected intermediate, which masks the nucleophilicity of the amino group and prevents it from participating in the subsequent amidation step. researchgate.netwiley-vch.de
Amidation: With the amino group protected, the ester functionality of the intermediate is converted into the desired N,N-diethylamide. This is achieved by reacting the N-Boc-glycine methyl ester with diethylamine. This amidation reaction specifically forms the tertiary amide bond. vulcanchem.comgoogle.com
Deprotection and Salification: In the final step, the Boc protecting group is removed to regenerate the primary amino group. This is typically accomplished under acidic conditions, for example, by using hydrogen chloride (HCl) in a solvent like ethyl acetate or 1,4-dioxane. google.comvulcanchem.com This step not only liberates the amino group but also forms the stable hydrochloride salt of the final product, this compound hydrochloride.
This strategic use of protection and deprotection ensures that the two nucleophilic centers (the primary amine and the added diethylamine) react at the appropriate stages of the synthesis, leading to the desired molecular architecture with high selectivity.
Synthesis of this compound Derivatives
The structural framework of this compound serves as a scaffold for the synthesis of a variety of derivatives. This structural diversification is typically achieved through reactions that modify the parent molecule, such as alkylation, or through multi-step syntheses that incorporate different building blocks from the outset.
Alkylation Reactions for Structural Diversification
Alkylation is a powerful tool for creating structural diversity in derivatives of this compound. This can involve adding alkyl groups to either the primary amine (N-alkylation) or the α-carbon (C-alkylation).
N-Alkylation: Selective mono-N-alkylation of the primary amino group can be achieved by reacting it with an alkyl halide. google.com To ensure selectivity and efficiency, this reaction is often performed in an anhydrous polar solvent like DMF in the presence of a mild base, such as cesium carbonate. google.com This method allows for the introduction of a wide range of substituents onto the nitrogen atom, creating secondary amines.
α-Alkylation: Modification at the α-carbon (the CH₂ group adjacent to the carbonyl) can also be performed. For the related compound N,N-dimethylacetamide, direct α-alkylation has been reported using primary alcohols as alkylating agents in the presence of a Ru-NHC catalyst through a "borrowing hydrogen" methodology. researchgate.net This creates a new carbon-carbon bond at the α-position, leading to more complex molecular skeletons.
Strategic N-Protection and Deprotection in Multi-step Syntheses
In any multi-step synthesis of complex molecules derived from this compound, the strategic use of protecting groups for the primary amine is fundamental. researchgate.net The amine's basicity and nucleophilicity make it susceptible to reacting with a wide range of reagents, which could lead to unwanted side products. researchgate.net
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context. researchgate.net It is readily introduced using tert-butyl dicarbonate (Boc₂O) under basic conditions. google.com The key advantage of the Boc group is its stability under many reaction conditions (e.g., non-acidic conditions used for amidation or alkylation) while being easily and cleanly removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride. google.comwiley-vch.de
The selection of a protection-deprotection strategy is crucial. The protecting group must be orthogonal to other functional groups in the molecule, meaning it can be removed without affecting other parts of the structure. wiley-vch.de This reversibility allows chemists to temporarily mask the reactive amino group, perform chemical transformations elsewhere on the molecule, and then restore the amino functionality at a later, desired stage of the synthesis. wiley-vch.de
Formation of Complex Molecular Architectures Incorporating the Diethylacetamide Moiety
The this compound framework, with its inherent amino and amide functionalities, serves as a versatile and valuable building block in the synthesis of more complex molecular structures. chemimpex.comsolubilityofthings.com Its derivatives are particularly useful in constructing intricate architectures such as heterocyclic systems and macrocycles. chemimpex.comresearchgate.net The reactivity of its functional groups allows for its incorporation into larger molecules through various synthetic strategies, including multicomponent reactions and regioselective functionalization.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a single product that contains the essential parts of all starting materials. nih.govrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.orgresearchgate.net The functional groups present in this compound make it a suitable candidate for designing MCRs. For instance, the primary amine can react with carbonyl compounds and isocyanides in classic MCRs like the Ugi or Passerini reactions to create peptide-like structures. nih.govresearchgate.net
While specific MCRs starting directly with this compound are not extensively documented in the provided literature, the principles of MCR design strongly suggest its potential. For example, N-acyl amidines, which share a structural resemblance to the diethylacetamide moiety, can be constructed with high diversity through metal-free multicomponent reactions involving nitroalkenes, dibromo amides, and amines. organic-chemistry.org This highlights the potential for the amino and acetamide groups of the target compound to participate in similar convergent synthetic pathways.
Synthesis of Heterocyclic Systems
The diethylacetamide moiety can be a key component in the synthesis of N-heterocyclic compounds. Research has demonstrated that N,N-dialkylacetamides can serve as both a solvent and an electrophilic carbon source for the synthesis of various heterocycles. researcher.lifersc.org In one studied method, the carbon adjacent to the nitrogen in N,N-dimethylacetamide (DMAc) is activated by an iron catalyst and di-t-butyl peroxide (DTBP), which then reacts with nitrogen-containing nucleophiles to produce compounds like 4-quinazolinones and pyrrolo-quinoxalines. researcher.lifersc.orgresearchgate.net This strategy of utilizing the acetamide fragment as a building block for annulation is considered an economical synthetic method. researcher.lifersc.org
This approach suggests a viable pathway for using this compound derivatives to construct novel heterocyclic systems. The primary amino group on the core molecule provides an additional reactive handle that could be involved in intramolecular cyclization steps, leading to the formation of diverse and complex heterocyclic scaffolds. rsc.org
Construction of Macrocyclic Structures
The N,N-diethylacetamide group has been successfully incorporated into large, complex macrocyclic architectures like calixarenes and thiacalixarenes. researchgate.netbeilstein-journals.org These bowl-shaped macrocycles are of significant interest in supramolecular chemistry for their ability to act as hosts for smaller guest molecules. academie-sciences.fr
The synthesis of these complex structures is often achieved through the regioselective functionalization of the parent calixarene (B151959) at its lower rim. beilstein-journals.org For example, new calix beilstein-journals.orgarene and calix rsc.orgarene derivatives have been synthesized by reacting the parent macrocycle with α-Chloro-N,N-diethylacetamide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.net Similarly, p-tert-butylthiacalix academie-sciences.frarenes have been functionalized with N,N-diethylacetamide fragments. beilstein-journals.org The substitution of one or more groups on the macrocycle with the N,N-diethylacetamide moiety significantly influences the resulting receptor's complexation ability and selectivity for binding various anions. beilstein-journals.org
The following tables summarize research findings on the incorporation of the diethylacetamide moiety into macrocyclic structures.
Table 1: Synthesis of Calix[n]arene Derivatives with N,N-Diethylacetamide Moieties Data sourced from research on the functionalization of calixarenes. researchgate.net
| Parent Calixarene | Reagent | Base | Solvent | Resulting Macrocycle |
| p-tert-butylcalix beilstein-journals.orgarene | α-Chloro-N,N-diethylacetamide | K₂CO₃ | CH₃CN | 5,11,17,23,29,35-hexa-tert-butyl-bis[(N,N-diethylaminocarbonyl)metoxy]-tetrahydroxy-calix beilstein-journals.orgarene |
| p-tert-butylcalix beilstein-journals.orgarene | α-Chloro-N,N-diethylacetamide | NaH | THF/DMF | 5,11,17,23,29,35–hexa-tert-butyl-tetrakis-[(N,N-diethylaminocarbonyl)metoxy]-dihydroxy-calix beilstein-journals.orgarene |
| p-tert-butylcalix rsc.orgarene | α-Chloro-N,N-diethylacetamide | NaH | THF/DMF | 11,17,23,29,35,41,47-tert-butyl-tetrakis-[(N,N-diethylaminocarbonyl)methoxy]-tetra-hydroxy-calix rsc.orgarene |
| p-tert-butylcalix rsc.orgarene | α-Chloro-N,N-diethylacetamide | NaH | THF/DMF | 5,11,17,23,29,35,41,47-tert-butyl-hexakis-[(N,N-diethylaminocarbonyl)methoxy]-dihydroxy-calix rsc.orgarene |
Table 2: Regioselective Synthesis of a Functionalized p-tert-Butylthiacalix academie-sciences.frarene Data sourced from research on thiacalixarene functionalization. beilstein-journals.org
| Parent Macrocycle | Reagent | Base | Solvent | Key Feature of Product |
| p-tert-butylthiacalix academie-sciences.frarene | N-(4'-nitrophenyl)-2-bromoacetamide & 2-bromo-N,N-diethylacetamide | Na₂CO₃ | Acetonitrile (B52724) | 1,2-disubstituted thiacalix academie-sciences.frarene containing one N-(4'-nitrophenyl)acetamide and one N,N-diethylacetamide moiety. |
These examples demonstrate that the N,N-diethylacetamide moiety is a robust and valuable component for building sophisticated, three-dimensional molecular architectures with tailored properties.
Chemical Reactivity and Mechanistic Transformations of 2 Amino N,n Diethylacetamide
Intrinsic Nucleophilicity of the Amino Group
Participation in Fundamental Organic Reactions
The dual functionality of 2-amino-N,N-diethylacetamide allows it to undergo a range of fundamental organic reactions, including oxidation, reduction, and nucleophilic substitution.
The primary amino group of this compound is susceptible to oxidation. The specific products of oxidation depend on the nature of the oxidizing agent and the reaction conditions. Mild oxidation may lead to the formation of the corresponding hydroxylamine (B1172632) or nitroso derivative. Stronger oxidizing agents can further oxidize the amino group to a nitro group. The presence of the amide functionality can influence the regioselectivity and outcome of the oxidation reaction.
The amide group in this compound can undergo reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the amide to the corresponding amine. This reaction would convert the N,N-diethylacetamide moiety into an N,N-diethylaminoethyl group. The primary amino group is generally stable under these reducing conditions.
The primary amino group of this compound is a strong nucleophile and can readily participate in nucleophilic substitution reactions. cymitquimica.com It can react with alkyl halides, acyl halides, and other electrophilic species. For instance, reaction with an alkyl halide would lead to the formation of a secondary or tertiary amine, depending on the stoichiometry of the reactants. Acylation of the amino group with an acyl halide or anhydride (B1165640) would yield the corresponding N-acylated derivative. cymitquimica.com
Specific Chemical Transformations
Beyond fundamental reactions, this compound can undergo specific transformations, with Schiff base formation being a prominent example.
The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is characteristic of a Schiff base. chemsociety.org.ngscispace.com
The reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the imine product. The stability of the resulting Schiff base can vary depending on the structure of the aldehyde or ketone used. Aromatic aldehydes, for example, tend to form more stable Schiff bases due to conjugation. chemsociety.org.ng The general mechanism for Schiff base formation is illustrated below:
General Reaction Scheme for Schiff Base Formation: R-CHO + H₂N-CH₂-CON(C₂H₅)₂ ⇌ R-CH=N-CH₂-CON(C₂H₅)₂ + H₂O
| Reactant 1 | Reactant 2 | Product |
| Aldehyde/Ketone | This compound | Schiff Base |
This reaction is of significant interest as Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities. The reactivity of the imine bond in the Schiff base allows for further functionalization and the synthesis of more complex molecules. For instance, Schiff bases derived from glycine (B1666218) derivatives can be used in the synthesis of α-amino acids. iu.edu
Coordination with Metal Centers
This compound, also known as N,N-diethylglycinamide, functions as an effective chelating ligand for various metal ions. Its coordination chemistry is primarily characterized by its ability to act as a bidentate ligand, utilizing two different donor atoms to bind to a single metal center. The primary coordination sites are the nitrogen atom of the alpha-amino group and the oxygen atom of the amide carbonyl group. wikipedia.org
This N,O-bidentate coordination results in the formation of a thermodynamically stable five-membered chelate ring (M-O-C-C-N). wikipedia.org This ring structure is a common and favored motif in coordination chemistry, as it minimizes ring strain. The complexes formed can exhibit various geometries depending on the metal ion, its oxidation state, and the presence of other co-ligands. For transition metals that prefer octahedral coordination, stoichiometries of M(L)₂ or M(L)₃ may be observed, where L represents the this compound ligand. wikipedia.org
The nature of the metal-ligand bond is typically a combination of electrostatic interactions and covalent character. As a ligand, this compound is classified as an L-X type, where the neutral amino group (L-type) and the formally anionic enolized amide or neutral carbonyl oxygen (X-type or L-type, respectively) contribute to the binding. wikipedia.org The coordination can lead to diverse structural arrangements and has been a subject of interest in the development of novel materials and catalysts. researchgate.netnih.gov For instance, zinc(II) complexes with similar nitrogen-containing ligands have been explored for their luminescent properties. nih.gov The specific structural parameters, such as bond lengths and angles, are dictated by the electronic and steric properties of both the metal ion and the ligand itself.
| Metal Ion | Typical Coordination Number | Expected Geometry | Potential Chelation Mode |
|---|---|---|---|
| Cu(II) | 4 or 6 | Square Planar / Distorted Octahedral | Bidentate (N,O) |
| Ni(II) | 4 or 6 | Square Planar / Octahedral | Bidentate (N,O) |
| Zn(II) | 4 | Tetrahedral | Bidentate (N,O) |
| Co(III) | 6 | Octahedral | Bidentate (N,O) |
Comparative Chemical Reactivity with Structural Analogs
The chemical reactivity of this compound is significantly influenced by the functional group at the alpha-carbon position. Comparing its behavior to structural analogs where the amino group is replaced by other substituents, such as chloro or cyano groups, reveals the profound impact of electronic and intermolecular effects on the molecule's properties.
Influence of Alpha-Substituents on Reactivity (e.g., Amino vs. Cyano vs. Chloro Groups)
The substituent at the alpha-position to the carbonyl group governs the reactivity of the entire molecule by exerting strong inductive and resonance effects. These effects modulate the electron density at the carbonyl carbon, the acidity of the alpha-protons, and the stability of potential reaction intermediates.
Chloro Group (-Cl): In 2-chloro-N,N-diethylacetamide, the chlorine atom is a powerful electron-withdrawing group due to its high electronegativity (strong -I effect). This inductive withdrawal of electron density makes the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the alpha-proton becomes considerably more acidic, facilitating enolate formation or elimination reactions. researchgate.net
Cyano Group (-CN): The cyano group in 2-cyano-N,N-diethylacetamide is one of the strongest electron-withdrawing groups, acting through both a strong inductive effect (-I) and a resonance effect (-M). This makes the carbonyl carbon highly electrophilic. The primary impact, however, is the dramatic increase in the acidity of the alpha-proton. The pKa of the alpha-proton is lowered substantially due to the ability of the cyano group to stabilize the resulting carbanion (conjugate base) through resonance and induction.
| Compound | Alpha-Substituent | Dominant Electronic Effect | Predicted Carbonyl Electrophilicity | Predicted α-Proton Acidity |
|---|---|---|---|---|
| This compound | -NH₂ | Electron-Donating (Resonance) | Low | Low |
| 2-chloro-N,N-diethylacetamide | -Cl | Electron-Withdrawing (Inductive) | High | Moderate |
| 2-cyano-N,N-diethylacetamide | -CN | Electron-Withdrawing (Inductive & Resonance) | Very High | High |
Role of Hydrogen Bonding in Intermolecular and Intramolecular Interactions
Hydrogen bonding plays a critical role in defining the physical properties, conformation, and interaction mechanisms of this compound and its analogs. The ability to act as a hydrogen bond donor or acceptor is determined by the alpha-substituent.
This compound: This molecule possesses both hydrogen bond donors (the two N-H bonds of the primary amino group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for a rich variety of non-covalent interactions:
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between one of the N-H protons of the amino group and the carbonyl oxygen, creating a stable five-membered ring conformation (C5). nih.gov This interaction can influence the molecule's preferred geometry in the gas phase or in non-polar solvents. nih.gov
Intermolecular Hydrogen Bonding: In the condensed phase, strong intermolecular hydrogen bonds can form where the amino group of one molecule interacts with the carbonyl oxygen of another. youtube.com These interactions lead to the formation of dimers or larger aggregates, significantly affecting physical properties like boiling point and viscosity. In protic solvents, it can form two solute-solvent hydrogen bonds, disrupting the intramolecular bond. nih.gov
Structural Analogs (-Cl, -CN): The 2-chloro and 2-cyano analogs lack a hydrogen bond donor at the alpha-position. They can only function as hydrogen bond acceptors via the lone pairs on the carbonyl oxygen. This fundamental difference has several consequences:
They cannot form intramolecular hydrogen bonds of the type seen in the amino-analog.
They cannot self-associate through hydrogen bonding to form dimers. Intermolecular interactions are limited to weaker dipole-dipole forces and London dispersion forces.
Their ability to interact with protic solvents is limited to accepting a hydrogen bond from the solvent, unlike the amino analog which can both donate and accept.
This disparity in hydrogen bonding capability leads to significant differences in solubility, boiling points, and crystal packing arrangements between this compound and its non-H-bonding analogs.
| Compound | H-Bond Donor Sites | H-Bond Acceptor Sites | Potential for Intramolecular H-Bonding | Potential for Intermolecular H-Bonding (Self-Association) |
|---|---|---|---|---|
| This compound | α-NH₂ | C=O | Yes (N-H···O=C) | Yes |
| 2-chloro-N,N-diethylacetamide | None | C=O | No | No |
| 2-cyano-N,N-diethylacetamide | None | C=O, -C≡N | No | No |
Computational and Theoretical Investigations of 2 Amino N,n Diethylacetamide
Quantum Chemical Calculations for Structural and Electronic Properties
No dedicated publications on the quantum chemical calculations of 2-amino-N,N-diethylacetamide were identified. Such calculations are crucial for understanding a molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Reaction Mechanisms and Interaction Energies
There are no available DFT studies that investigate the reaction mechanisms or interaction energies specifically involving this compound. DFT is a common method for exploring chemical reactivity and intermolecular forces, but its application to this compound has not been reported in the literature. mdpi.comnih.gov
Ab Initio Methods for Electronic Structure Elucidation
Specific ab initio studies to elucidate the electronic structure of this compound are not found in the searched scientific literature. Ab initio methods provide a high level of theory for accurately describing electron distribution and energy levels. montana.eduudel.edu
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
No research articles were found that perform an NBO analysis on this compound. This analysis is used to interpret the bonding within a molecule in terms of localized electron-pair bonds and lone pairs, offering insights into hybridization and charge distribution. rsc.orgwikipedia.orgq-chem.com
Atoms in Molecules (AIM) Theory for Intermolecular Interactions
There is no published research applying AIM theory to study the intermolecular interactions of this compound. The AIM method is used to define atomic properties and characterize the nature of chemical bonds and non-covalent interactions.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Dedicated molecular dynamics (MD) simulation studies to map the conformational landscape or describe the solution behavior of this compound are not available. MD simulations are essential for understanding the dynamic behavior of molecules over time. bonvinlab.orgmdpi.com
Conformational Analysis and Molecular Dynamics
No specific studies combining conformational analysis with molecular dynamics for this compound were identified. Such studies would provide critical information on the preferred shapes of the molecule and the energy barriers between different conformations. acs.org
Studies of Rotational Barriers
Elucidation of Quadrupole Coupling Constants
Specific theoretical or experimental elucidation of the quadrupole coupling constants for this compound has not been documented in publicly accessible research. The determination of nuclear quadrupole coupling constants is important for understanding the electronic environment of nuclei with a quadrupole moment, such as ¹⁴N. nih.gov For related compounds, these constants are often determined through a combination of microwave spectroscopy and high-level quantum chemical calculations. nih.gov Such data provides precise information about the molecular structure and the nature of chemical bonds. nih.gov Without dedicated studies on this compound, these values remain undetermined.
Computational Modeling of Biological Interactions
Prediction of Enzyme and Receptor Binding Affinities
There is a lack of specific computational studies in the available literature that predict the enzyme and receptor binding affinities of this compound. Molecular docking and other computational methods are commonly used to predict how a molecule might interact with biological targets. researchgate.netnih.gov These predictions are valuable in drug discovery and for understanding the biological activity of chemical compounds. For instance, docking studies on other acetamide (B32628) derivatives have been performed to assess their potential as enzyme inhibitors. researchgate.net However, no such predictive studies focused on this compound have been published.
Simulation of Molecular Pathways and Cellular Responses
Currently, there are no available scientific reports on the use of molecular dynamics simulations or other computational models to simulate the molecular pathways and cellular responses involving this compound. Molecular dynamics simulations are powerful tools for studying the behavior of molecules over time and can provide insights into how a compound might affect cellular processes. nih.govresearchgate.netmdpi.commatlantis.com Such simulations can model interactions with cell membranes, proteins, and other biological molecules to predict a compound's mechanism of action and potential effects. The application of these computational techniques to this compound has not yet been explored in the scientific literature.
Biological Activities and Pharmacological Insights of 2 Amino N,n Diethylacetamide and Its Derivatives
Antimicrobial Efficacy and Underlying Mechanisms
There is a lack of specific studies detailing the antimicrobial efficacy of 2-amino-N,N-diethylacetamide or its derivatives against any bacterial strains. The scientific literature does not currently contain data on its activity against common pathogens such as Staphylococcus aureus or Escherichia coli, nor does it describe the mechanisms by which it might interact with microbial cellular structures.
While research into other N-substituted acetamides has shown some antimicrobial potential, these findings cannot be directly extrapolated to this compound due to significant differences in their chemical structures.
Anticancer Properties and Cellular Modulation
Similarly, the anticancer properties of this compound and its derivatives have not been a focus of published cancer research. There are no available studies that investigate its ability to inhibit the proliferation of malignant cells, induce apoptosis in cancer cell lines, or modulate oncogenic signaling pathways.
One tangentially related study identified a complex molecule, N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthen-4-yl]methyl]methanesulfonamide, which contains a diethylaminoethylamino moiety, as having antitumor activity. However, this compound is structurally very different from this compound, and its activity cannot be attributed to the simpler acetamide (B32628) structure.
Applications in Pest Control
The chemical compound this compound and its related derivatives have demonstrated notable utility in the field of pest control. Research into these applications has highlighted specific functionalities that render them effective against various invertebrate pests, some of which are significant vectors for human diseases.
One of the key mechanisms underlying the biocidal activity of this compound is its function as a hydrolyzing agent. biosynth.com This chemical property enables the molecule to facilitate the cleavage of peptide bonds, which are the fundamental linkages connecting amino acids to form proteins. khanacademy.orgyoutube.com Proteins are essential for virtually all biological processes, including structural integrity, enzymatic activity, and cellular signaling within an organism.
The process of peptide bond cleavage, known as hydrolysis, involves the addition of a water molecule across the amide bond. youtube.com By acting as a hydrolyzing agent, this compound can disrupt the integrity of essential proteins in pests. This disruption of protein structure and function at a molecular level can lead to a cascade of physiological failures, ultimately resulting in the death of the target organism. This targeted chemical action is a critical aspect of its application in pest management strategies. biosynth.com
The practical application of this compound's biochemical properties is evident in its demonstrated insecticidal activity. The compound has been shown to be effective against Triatoma infestans, a blood-sucking insect commonly known as the "kissing bug," which is a primary vector for the transmission of Chagas disease. biosynth.com Furthermore, it has proven effective against Tunga penetrans, the jigger or chigoe flea, which causes the parasitic skin disease tungiasis. biosynth.com
While direct studies on this compound against mosquitoes are not extensively detailed, research on related compounds provides valuable insights. Studies on N,N-dimethylcarbamates and their N-acetyl derivatives have shown that structural modifications can influence toxicity and residual activity against adult mosquitoes. nih.gov This suggests that derivatives of the core acetamide structure are a promising area for the development of new insecticides targeting mosquito populations. nih.gov
| Target Pest | Common Name | Associated Disease | Effectiveness |
|---|---|---|---|
| Triatoma infestans | Kissing Bug | Chagas Disease | Demonstrated Efficacy biosynth.com |
| Tunga penetrans | Jigger / Chigoe Flea | Tungiasis | Demonstrated Efficacy biosynth.com |
| Mosquitoes | N/A | Various (e.g., Malaria, Dengue) | Activity noted in related derivatives nih.gov |
Emerging Pharmacological Relevance in Drug Discovery and Development
Beyond its applications in pest control, this compound is gaining recognition for its potential in pharmacology and medicine. Its unique chemical structure makes it a valuable component in the synthesis of new drugs and a subject of investigation for its interactions with biological systems.
This compound hydrochloride is classified as a "Protein Degrader Building Block". calpaclab.com This classification highlights its utility as a foundational chemical scaffold or intermediate in the synthesis of more complex molecules. In medicinal chemistry, building blocks are smaller, pre-formed molecules that can be readily incorporated into a larger, final active pharmaceutical ingredient (API). The presence of two key functional groups—a primary amine (-NH2) and a tertiary amide (-C(O)N(C2H5)2)—provides versatile reaction sites for chemical elaboration, allowing for the construction of diverse and complex molecular architectures necessary for targeted drug action.
The core structure of this compound suggests a potential for interaction with the central nervous system (CNS). The parent compound, N,N-diethylacetamide, has been evaluated in animal models to determine its CNS profile, including its effects on motor control and its potential for muscle relaxant properties. nih.gov The CNS is regulated by a complex balance of excitatory and inhibitory neurotransmitters that act on specific receptors. nm.org Given the known CNS activity of the parent molecule, derivatives such as this compound are logical candidates for investigation into their ability to modulate CNS receptors, such as those for glutamate (B1630785) (excitatory) or GABA (inhibitory), which could lead to the development of new neurotherapeutics. scispace.com
The pharmacological effects of a compound are often mediated through its interaction with enzymes. For the related compound N,N-diethylacetamide, it has been suggested that its in vivo inhibition of liver enzymes may occur following metabolic transformation, specifically through a process called oxidative N-dealkylation. nih.gov This process, where an ethyl group is removed from the nitrogen atom, could facilitate the molecule's ability to bind to and inhibit enzyme activity. nih.gov It is plausible that this compound could undergo similar metabolic activation or directly interact with enzyme active sites. The study of such enzyme inhibition or activation mechanisms is crucial for understanding the compound's therapeutic potential and its broader pharmacological profile. nih.gov
| Area of Pharmacological Relevance | Specific Role or Mechanism | Supporting Evidence / Rationale |
|---|---|---|
| Drug Discovery | Building Block for APIs | Classified as a "Protein Degrader Building Block" with versatile functional groups for synthesis. calpaclab.com |
| Neuropharmacology | Interaction with CNS Receptors | The parent compound, N,N-diethylacetamide, exhibits a CNS profile, suggesting potential for derivatives. nih.gov |
| Enzymology | Enzyme Inhibition/Activation | A potential mechanism of oxidative N-dealkylation, observed in the parent compound, may facilitate enzyme inhibition. nih.gov |
Effects on Endogenous Metabolic Pathways
Studies on the metabolic effects of N,N-diethylacetamide (DEAC), the parent amide of this compound, in rat models have shown that it can influence the expression and activity of hepatic drug-metabolizing enzymes. Administration of DEAC has been observed to induce specific cytochrome P450 (P450) isozymes. For instance, treatment with DEAC leads to an increase in P450 2B1/2-associated microsomal monooxygenase activities. This includes pentoxyresorufin (B137128) O-depentylase and 16β-testosterone hydroxylase activities. In a dose-dependent manner, DEAC treatment was also found to increase the amount of P4502B1/2 in microsomes.
Conversely, the administration of DEAC has been shown to decrease the amount of P-4502C11. The compound's own metabolism is also affected; DEAC administration enhances its own dealkylation, a process referred to as DEAC deethylase activity. The oxidative metabolism of DEAC primarily involves dealkylation, which results in the formation of acetaldehyde. In in-vitro studies using a reconstituted system, purified P4502B1 was shown to dealkylate DEAC.
Interestingly, N,N-dimethylacetamide (DMAC), a related compound, does not appear to alter microsomal monooxygenases or phase II enzymatic activity. Furthermore, the metabolism of DMAC, which produces formaldehyde, is predominantly carried out by a different P450 isozyme, P4502E1, which does not metabolize DEAC. These findings suggest that the effects of N,N-diethylacetamide on endogenous metabolic pathways are specific and related to the induction of certain P450 isozymes, particularly P4502B1/2.
Below is a table summarizing the kinetic parameters of DEAC N-deethylation by liver microsomes from rats treated with various P450 inducers.
| Treatment | Vmax (nmol/min/mg protein) | Km (mM) |
| Control | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Phenobarbital | 2.5 ± 0.3 | 1.1 ± 0.3 |
| Dexamethasone | 2.3 ± 0.2 | 1.3 ± 0.2 |
| β-Naphthoflavone | 0.9 ± 0.1 | 1.1 ± 0.2 |
| Ethanol | 0.7 ± 0.1 | 1.4 ± 0.3 |
| DEAC | 2.6 ± 0.3 | 1.2 ± 0.3 |
Data derived from a study on the microsomal metabolism of N,N-diethylacetamide.
Epigenetic Modulatory Activity (from related amides)
While direct epigenetic modulatory activity of this compound is not extensively documented, related amide-containing compounds have been investigated for their roles in epigenetics.
Bromodomain Ligand Engagement
Amide moieties are a common feature in ligands that bind to bromodomains, which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins. The interaction between the amide group of a ligand and key residues within the bromodomain binding pocket can be crucial for binding affinity and selectivity.
For example, in the CBP bromodomain, derivatives of acetylbenzene containing an amide linker have been shown to achieve low nanomolar affinity. This affinity is partly achieved by the tail portion of the molecule engaging with Arg1173 through interactions such as a salt bridge or charge-dipole interactions. The amide linker itself, while not directly contributing to the binding energy in all cases, plays a role in the selectivity of these compounds against other bromodomains like the N-terminal domain of BRD4 (BRD4(1)). This is because the tail group of the amide-linked compounds can clash with the Trp81 side chain of BRD4(1).
Furthermore, FragLites, which are small molecules used to map protein binding sites, have highlighted the importance of hydrogen bonding in bromodomain ligand engagement. FragLites containing amide-like functionalities have been shown to form critical hydrogen bonds with asparagine residues (Asn1064 in ATAD2 and Asn140 in BRD4) within the orthosteric site of bromodomains.
Inhibition of Osteoclastogenesis and Attenuation of Inflammation
Certain amide-containing compounds have demonstrated the ability to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. For instance, PF-3845, a selective fatty acid amide hydrolase (FAAH) inhibitor, has been shown to directly suppress osteoclast differentiation induced by RANKL. This compound significantly reduced the formation of actin rings and osteoclastic bone resorption. The mechanism of action for PF-3845's anti-osteoclastogenic activity involves the suppression of the phosphorylation of key signaling proteins such as RAF, MEK, ERK, and IκBα.
Similarly, a series of rhein (B1680588) amide derivatives have been synthesized and evaluated for their inhibitory effects on osteoclast differentiation. Two derivatives, d6 and d11, were particularly effective, inhibiting bone marrow-derived macrophage (BMM) activation and differentiation by 98% and 85%, respectively, without cytotoxicity. The more potent compound, d6, was found to decrease the mRNA expression of several genes crucial for osteoclast function, including NFATc1, c-fos, TRAP, MMP-9, and cathepsin K. This suggests that d6 may regulate osteoclast activity through the RANKL/RANK/NFATc1 pathway.
The anti-inflammatory properties of some bromodomain inhibitors with amide structures also contribute to their potential in bone-related diseases. BRD4, a bromodomain-containing protein, plays a role in inflammatory responses by enhancing the transcriptional activation of NF-κB, a key regulator of inflammation. By inhibiting BRD4, these compounds can attenuate the expression of pro-inflammatory genes.
Promotion of Bone Regeneration Processes
Bioactive molecules containing amide bonds, such as peptides, are utilized in strategies to promote bone regeneration. Peptides derived from the extracellular matrix (ECM) and bone morphogenetic proteins (BMPs) can induce osteogenic differentiation of human mesenchymal stem cells (hMSCs) and promote bone healing.
For example, a synthetic poly(organophosphazene)-GRGDS conjugate, where the cell adhesion peptide GRGDS is linked via an amide bond, has been shown to support the expression of osteogenic markers at the mRNA level in rabbit mesenchymal stem cells (rMSCs).
Another approach involves the development of bone-targeted inhibitors. BT-Amide, a compound synthesized by linking a Pyk2 inhibitor derivative to alendronic acid, has been shown to prevent glucocorticoid-induced bone loss in mice. The amide linkage is a key part of this conjugate, which targets the bone matrix and reduces off-target effects.
The following table provides examples of amide-containing compounds and their roles in bone biology.
| Compound/Compound Class | Activity | Mechanism of Action |
| PF-3845 | Inhibition of Osteoclastogenesis | Suppresses phosphorylation of RAF, MEK, ERK, and IκBα |
| Rhein amide derivative d6 | Inhibition of Osteoclastogenesis | Decreases mRNA expression of NFATc1, c-fos, TRAP, MMP-9, and cathepsin K |
| Acetylbenzene derivatives with amide linker | Bromodomain Ligand Engagement | Binds to CBP bromodomain, with the tail group engaging Arg1173 |
| BT-Amide | Prevention of Bone Loss | Bone-targeted inhibition of Pyk2 |
| Poly(organophosphazene)-GRGDS conjugate | Promotion of Osteogenesis | Supports expression of osteogenic markers in rMSCs |
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Chemical Intermediate
As a derivative of the amino acid glycine (B1666218), 2-amino-N,N-diethylacetamide serves as a valuable building block. nih.gov The presence of two distinct reactive sites—the nucleophilic primary amine and the stable diethylamide moiety—allows for its incorporation into a wide array of molecular frameworks, imparting specific chemical properties to the resulting compounds.
The reactivity of the primary amino group is central to the role of this compound as an intermediate. This group can readily participate in reactions such as N-alkylation, acylation, and condensation to form imines, enabling the synthesis of more elaborate molecules. A closely related precursor, 2-chloro-N,N-diethylacetamide, is utilized in the preparation of complex structures like calixarene (B151959) amides and macrocycles with super-extended cavities. The substitution of the chloro group with an amino group provides a nucleophilic center for further synthetic transformations, highlighting the utility of the acetamide (B32628) framework in constructing diverse and complex organic compounds.
The dual functionality of this compound facilitates the construction of complex molecules by providing a scaffold that can be elaborated in multiple steps. The diethylamide group, while generally less reactive than the primary amine, influences the solubility, conformation, and electronic properties of both intermediate and final products. This modulation is critical in advanced synthetic strategies, including those for creating large macrocyclic structures. The strategic use of such bifunctional building blocks is essential for creating molecules with precisely defined architectures and functionalities for applications in areas such as host-guest chemistry and materials science.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound and related structures serve as key precursors in the synthesis of various heterocyclic systems.
Acyclic amino acetamides are effective precursors for constructing heterocyclic rings through intramolecular cyclization. For instance, studies on related 2-(alkylamino)acetamides have shown their transformation into corresponding morpholin-2-ones, a class of heterocyclic compounds. researchgate.net This type of reaction involves the cyclization of an acyclic, functionalized precursor. The this compound structure provides a foundational acyclic system that can be functionalized at the primary amine and subsequently cyclized to yield substituted heterocycles, demonstrating its utility in building complex ring systems from simple, linear starting materials.
The Strecker degradation is a well-known reaction that converts α-amino acids into aldehydes, often via an imine intermediate. wikipedia.orgfuturelearn.com As a derivative of glycine, this compound can participate in analogous reaction pathways. nih.gov When reacting with α-dicarbonyl compounds, it can mimic the initial stages of the Strecker degradation. The subsequent reaction of the intermediates can lead to the formation of important heterocyclic structures. For example, the reaction between α-amino acids and dicarbonyls is a key pathway for the formation of pyrazines, a class of nitrogen-containing heterocycles. agriculturejournals.cz By serving as a surrogate for an amino acid, this compound can be used in reconstruction pathways that build upon Strecker-type intermediates to form substituted heterocyclic rings.
Applications in the Agrochemical Industry
The utility of N,N-disubstituted acetamides extends to the agrochemical sector, where they function as crucial intermediates in the synthesis of active compounds. Related compounds such as N,N-Diethylacetamide are used as intermediates in the production of pesticides and herbicides. dataintelo.com Specifically, this compound is identified as a hydrolyzing agent employed in pest control. biosynth.com Its structural framework is incorporated into more complex molecules designed to have specific biological activities, making it a valuable building block for the development of new agrochemical products. The related compound 2-chloro-N,N-diethylacetamide also has noted applications in agriculture.
Interactive Data Table: Synthetic Applications of this compound and Related Compounds
| Application Area | Specific Transformation/Use | Relevant Section | Key Feature Utilized |
| Complex Molecule Synthesis | Preparation of calixarene amides and macrocycles | 6.1.1 | Acetamide backbone |
| Heterocyclic Chemistry | Formation of morpholin-2-ones from acyclic precursors | 6.2.1 | Intramolecular cyclization |
| Heterocyclic Chemistry | Pyrazine formation via Strecker-like pathways | 6.2.2 | α-amino acetamide reactivity |
| Agrochemicals | Intermediate for pesticide and herbicide synthesis | 6.3 | Bioactive structural motif |
| Agrochemicals | Use as a hydrolyzing agent in pest control | 6.3 | Chemical reactivity |
Intermediate in the Production of Crop Protection Agents
Synthesis of Herbicides
Similarly, while many herbicides are derivatives of amino acids like glycine, direct synthetic routes employing this compound for the manufacture of specific herbicides are not prominently documented in accessible research.
Development of Advanced Materials
Fabrication of Novel Polymers and Coatings
The synthesis of novel polymers and coatings often utilizes monomers with functional groups that can engage in polymerization and provide desired properties to the final material. While polymers based on amino acids and polyamides are common, specific examples of polymers or coatings derived directly from a this compound monomeric unit are not detailed in the available literature. The bifunctionality of the molecule, possessing both a primary amine and a tertiary amide, suggests potential for its incorporation into polymer backbones or as a pendant group, for instance, in creating poly(ester amide)s or polyamide resins. nih.govacs.orgtue.nl
Role in Polymer Chemistry (e.g., for Low-Density Foams, Nanocarriers)
Amino-functionalized surfaces and nanostructures are crucial in biotechnology and material science. Amino groups can be used to conjugate biomolecules, drugs, or other ligands to nanoparticles and nanocarriers. cornell.eduamidbiosciences.comacs.org While the direct application of this compound in low-density foams or as a primary component of nanocarriers is not specifically described, amino acid-based polymers are investigated for creating delivery vehicles for therapeutics. cornell.edu The structure of this compound suggests it could be a valuable building block in creating functionalized nanostructures after being incorporated into a polymer chain.
Ligand Applications in Controlled Polymerization Techniques (e.g., Atom Transfer Radical Polymerization)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers, and its control relies heavily on a catalyst system, typically a copper salt complexed with a ligand. Nitrogen-based ligands, particularly multidentate amines, are highly effective in this role. nih.govresearchgate.net The ligand's primary functions are to solubilize the copper salt and to adjust the redox potential of the metal center, which dictates the polymerization kinetics and control. cmu.edu
This compound, with its primary amine and amide carbonyl oxygen, can be considered a potential bidentate ligand. In copper-mediated ATRP, the effectiveness of an amine ligand is influenced by several factors, including its denticity (number of binding sites), the steric hindrance around the metal center, and the electron-donating nature of the groups on the nitrogen atoms. researchgate.net
Generally, tridentate and tetradentate amine ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) or tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) provide faster and more controlled polymerizations compared to bidentate or monodentate ligands. nih.govresearchgate.net The polymerization of acrylamides, for instance, has been successfully controlled using catalyst systems with ligands like Me6TREN. cmu.edumdpi.com While simple amines have been explored as inexpensive and accessible alternatives to more complex ligands, their performance can vary. cmu.edu The structure of this compound suggests it could form a five-membered chelate ring with a copper ion, a stable configuration in coordination chemistry. libretexts.org However, its effectiveness would likely be compared to other simple bidentate ligands and would be dependent on the specific monomer and reaction conditions.
| Ligand | Abbreviation | Denticity | Typical Performance |
|---|---|---|---|
| Tetramethylethylenediamine | TMEDA | Bidentate | Moderate control, commonly used for various monomers. cmu.edu |
| N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine | PMDETA | Tridentate | Faster polymerization rates and better control than bidentate ligands for styrene (B11656) and acrylates. cmu.edu |
| Tris[2-(dimethylamino)ethyl]amine | Me6TREN | Tetradentate | Forms highly active catalysts, enabling polymerization at very low catalyst concentrations. cmu.edu |
| This compound | - | Potentially Bidentate | Performance is not documented but could be inferred to be similar to other simple bidentate ligands. |
Enhancement of Complexation Properties in Functional Materials (e.g., Metal Extraction)
The structure of this compound, which is N,N-diethylglycinamide, makes it an excellent candidate for a chelating agent. As a derivative of the amino acid glycine, it possesses two key coordination sites: the nitrogen atom of the amino group and the oxygen atom of the amide carbonyl group. wikipedia.org These sites allow the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with metal ions. libretexts.org
The chelate effect describes the enhanced stability of complexes formed by polydentate ligands compared to those formed by an equivalent number of monodentate ligands. libretexts.org By binding to a metal ion at two points, this compound would benefit from this effect, leading to more stable metal complexes. This property is highly desirable for applications in functional materials designed for metal sequestration or extraction. For example, similar N,N-dialkylamide compounds have been investigated for the extraction of lanthanides from nitric acid solutions. researchgate.net The efficiency of such extractions depends on factors like pH, the concentration of the complexing agent, and the nature of the solvent. researchgate.net
| Metal Ion | Coordination Sites | Potential Complex Structure | Relevant Application |
|---|---|---|---|
| Cu(II) | Amine Nitrogen, Carbonyl Oxygen | [Cu(this compound)2]2+ | Solvent Extraction, Catalysis |
| Ni(II) | Amine Nitrogen, Carbonyl Oxygen | [Ni(this compound)3]2+ | Hydrometallurgy, Waste Treatment |
| Zn(II) | Amine Nitrogen, Carbonyl Oxygen | [Zn(this compound)2]2+ | Environmental Remediation |
The ability of this compound to form stable chelates suggests its potential use in materials designed for selective metal ion binding, such as in sensors, extraction resins, or functionalized membranes for water purification.
Integration into Drug Delivery Systems
The unique chemical structure of this compound, featuring a primary amine and a diethylamide group, has prompted investigation into its potential as a building block or functionalizing agent in polymeric systems designed for drug delivery. Its inherent properties are being explored for their ability to influence the biocompatibility, biodegradability, and targeting capabilities of these systems.
Design of Biocompatible and Biodegradable Polymer-Based Nanocarriers
The creation of nanocarriers that are well-tolerated by the body and can be safely eliminated is paramount in drug delivery. Research in this area is focused on synthesizing or modifying polymers with molecules that impart these desirable characteristics. While various established biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polyethylene (B3416737) glycol (PEG) are widely used, the incorporation of novel compounds such as this compound is an emerging area of interest.
Current research efforts are exploring the synthesis of novel polyamides and poly(amino acid)s that incorporate this compound. nih.govresearchgate.net The hypothesis is that the inclusion of this compound could lead to polymers with tailored degradation rates, allowing for controlled release of encapsulated drugs. The degradation products of such polymers are also a key consideration, with the aim for them to be non-toxic and easily cleared from the body.
Below is a table summarizing hypothetical polymer systems incorporating this compound and their potential properties for drug delivery applications.
| Polymer System | Potential Biocompatible/Biodegradable Features | Investigated Drug Encapsulation |
| Poly(amino acid) copolymer with this compound | Expected to degrade via enzymatic pathways into amino acids and derivatives of this compound, which are anticipated to be biocompatible. | Hydrophobic anticancer drugs |
| PLGA functionalized with this compound | The terminal amine of the compound can be used to modify the surface of PLGA nanoparticles, potentially improving their interaction with cells. | Small molecule therapeutics |
| Self-assembling block copolymers | Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic block incorporating this compound. | Protein and peptide drugs |
Enhancement of Tissue-Specific Drug Targeting
Achieving tissue-specific drug delivery is a major goal in treating a wide range of diseases, as it can significantly improve therapeutic outcomes and reduce side effects. nih.gov This is often accomplished by functionalizing nanocarriers with targeting ligands, such as peptides, antibodies, or small molecules, that recognize and bind to specific receptors on the surface of target cells. nih.gov
The primary amine group of this compound serves as a convenient handle for the covalent attachment of such targeting moieties. mdpi.com This "functionalization" of the nanocarrier surface is a critical step in transforming a passive delivery vehicle into an active, targeted system. For instance, a targeting peptide that recognizes a receptor overexpressed on cancer cells could be conjugated to a polymer containing this compound, thereby directing the nanocarrier and its therapeutic payload to the tumor site.
Research is also investigating how the physicochemical properties imparted by this compound might passively enhance tissue targeting. For example, modifications to the surface charge and hydrophobicity of nanoparticles can influence their circulation time in the bloodstream and their accumulation in specific tissues through the enhanced permeability and retention (EPR) effect, which is particularly relevant for tumor targeting.
The table below outlines potential strategies for using this compound to enhance tissue-specific drug targeting.
| Targeting Strategy | Role of this compound | Target Tissue/Cell Type |
| Active Targeting | The amine group acts as a conjugation site for targeting ligands (e.g., folic acid, transferrin) that bind to specific cell surface receptors. | Cancer cells |
| Passive Targeting | Modification of the polymer backbone with this compound can alter the nanoparticle's size and surface properties to enhance accumulation in inflamed tissues. | Inflammatory sites |
| pH-Responsive Targeting | Incorporation into polymers that change their conformation in the acidic microenvironment of tumors, leading to enhanced drug release at the target site. | Tumor microenvironment |
Analytical Research Methodologies for 2 Amino N,n Diethylacetamide
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is an essential tool for separating 2-amino-N,N-diethylacetamide from impurities, starting materials, or by-products that may be present in a sample. This separation allows for both qualitative identification and precise quantitative measurement.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. Given the compound's polarity, attributed to the primary amine and amide functional groups, reversed-phase HPLC (RP-HPLC) is the most common approach. In this technique, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.
Detailed research findings indicate that for similar amino amides, a C18 (ODS - Octadecylsilane) column provides effective separation. The mobile phase typically consists of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The buffer controls the pH, which influences the ionization state of the primary amine group and thus its retention on the column. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs in the low UV region. researchgate.net
Table 1: Typical HPLC Parameters for Analysis of Amino Amides
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (ODS), 4.6 x 150 mm, 3-5 µm | Provides a nonpolar stationary phase for effective separation of polar analytes. |
| Mobile Phase A | Aqueous Buffer (e.g., 20mM Sodium Phosphate) | Controls pH to manage the ionization state of the analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute the analyte from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separation on a 4.6 mm ID column. |
| Column Temp. | 25-35 °C | Ensures reproducible retention times. |
| Detection | UV at ~210 nm | The amide bond provides a chromophore for UV detection and quantification. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. However, the direct analysis of this compound by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. sigmaaldrich.com
To overcome this, a derivatization step is typically required before analysis. sigmaaldrich.com The active hydrogen on the primary amine group is replaced with a nonpolar moiety, increasing the compound's volatility and thermal stability. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used for this purpose. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive identification of the compound.
Table 2: GC-MS Analysis and Potential Fragmentation
| Step | Details | Expected Outcome |
|---|---|---|
| Derivatization | Reaction with a silylating agent (e.g., MTBSTFA). | Formation of a more volatile tert-butyldimethylsilyl (TBDMS) derivative. |
| GC Separation | Capillary column (e.g., SLB-5ms) with a temperature program. | Separation of the derivatized analyte from other components. |
| MS Ionization | Electron Impact (EI) at 70 eV. | Generation of a molecular ion and characteristic fragments. |
| Key Fragments | * M+ : Molecular ion of the derivatized compound. * [M-57]+ : Loss of a tert-butyl group from the silyl (B83357) derivative. * [CON(C2H5)2]+ : Fragment corresponding to the diethylamide moiety (m/z 100). * [N(C2H5)2]+ : Fragment corresponding to the diethylamino group (m/z 72). | Provides a fragmentation pattern for structural confirmation. |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The ethyl groups on the amide nitrogen would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methylene group adjacent to the primary amine (-CH₂-NH₂) would appear as a singlet, and the amine protons (-NH₂) would also likely be a broad singlet.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon (C=O) would appear furthest downfield. Signals for the four distinct methylene carbons and two methyl carbons would also be present in the aliphatic region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| -CH₂-N(amide) | Methylene | ~3.3 | ~41 | Quartet |
| -CH₃(ethyl) | Methyl | ~1.1 | ~13 | Triplet |
| -CH₂-NH₂ | Methylene | ~3.1 | ~45 | Singlet |
| -NH₂ | Amine | ~1.5 (broad) | - | Singlet |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the amide carbonyl group (C=O). masterorganicchemistry.com Simple, non-conjugated amides typically exhibit a weak absorption maximum (λmax) in the far UV region, around 200-220 nm. nih.gov This absorption corresponds to the n → π* (an electron from a non-bonding orbital to an anti-bonding π* orbital) transition of the carbonyl group. masterorganicchemistry.com While not highly specific for detailed structural elucidation, UV-Vis spectroscopy is a valuable quantitative tool, often used as the detection method in HPLC, where absorbance is directly proportional to the concentration of the analyte.
Table 4: UV-Vis Absorption Data
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands confirming its key structural features.
The most prominent peaks would include the N-H stretching vibrations of the primary amine group, the C-H stretching of the alkyl chains, and the strong C=O stretching of the tertiary amide group (known as the Amide I band). acs.org The N-H bending vibration of the primary amine would also be observable.
Table 5: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium (two bands) |
| Alkyl (C-H) | Stretch | 2975 - 2850 | Strong |
| Amide Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance like this compound. The technique quantitatively measures the percentage of each element—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the sample's identity and purity.
The theoretical elemental composition of this compound is calculated based on its molecular formula, C6H14N2O. nih.gov The molecular weight of the compound is the sum of the atomic weights of all atoms in the molecule. nih.gov By dividing the total mass of each element in the formula by the compound's total molecular weight and multiplying by 100, the theoretical percentage for each element can be determined.
For this compound, the theoretical elemental percentages are as follows:
Carbon (C): 55.35%
Hydrogen (H): 10.84%
Nitrogen (N): 21.52%
Oxygen (O): 12.29%
In a typical research setting, a sample of this compound would be subjected to combustion analysis or other methods of elemental analysis. The resulting experimental data would then be presented in a format similar to the table below, allowing for a direct comparison with the theoretical values. A negligible deviation between the found and calculated values, typically within ±0.4%, is generally considered acceptable and confirms the compound's elemental composition.
Table 1: Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | C | 55.35 | To be determined |
| Hydrogen | H | 10.84 | To be determined |
| Nitrogen | N | 21.52 | To be determined |
| Oxygen | O | 12.29 | To be determined |
Future Directions and Emerging Research Perspectives
Discovery and Optimization of Novel Synthetic Pathways
The synthesis of 2-amino-N,N-diethylacetamide and its derivatives is evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally sustainable methods. Traditional synthetic routes are being re-evaluated and optimized in line with the principles of green chemistry.
Recent research has focused on improving the synthesis of related complex amides, providing a roadmap for optimizing the production of this compound. For instance, "greenification" of the synthesis of Lidocaine, a well-known derivative, has led to significant improvements such as decreased reaction temperatures, the replacement of hazardous solvents, and the use of catalytic amounts of promoters to increase reaction efficiency. One innovative approach involves a two-step, one-pot procedure which simplifies the process and reduces waste. Furthermore, the development of continuous-flow synthesis platforms, such as using a vortex fluidic device, offers precise control over reaction parameters, leading to reduced reaction times and enhanced yields. researchgate.net
A significant leap forward is the application of multicomponent reactions (MCRs). An Ugi three-component synthesis has been successfully developed for Lidocaine, combining paraformaldehyde, diethylamine, and 2,6-dimethylphenyl isocyanide at room temperature. bohrium.com This method exemplifies high atom economy and operational simplicity, representing a paradigm shift from traditional multi-step sequential reactions. The exploration of such novel reaction pathways is a key area of future research for the synthesis of this compound itself.
Table 1: Comparison of Synthetic Approaches for Amide Synthesis
| Feature | Traditional Synthesis | Greener Synthesis Modifications | Multicomponent Synthesis (Ugi) bohrium.com | Continuous-Flow Synthesis researchgate.net |
| Methodology | Two-step: N-acylation followed by N-alkylation | One-pot, two-step procedure | Single-step combination of three or more reactants | Assembly-line process in dynamic thin films |
| Temperature | Often requires heating/reflux | Decreased reaction temperatures | Room temperature | Precise temperature control, often ambient |
| Solvents | Traditional organic solvents (e.g., benzene) | Replacement with greener solvents (e.g., acetonitrile (B52724), ethanol) | Methanol with acetic acid | Minimized solvent use, potential for greener solvents |
| Atom Economy | Moderate | Improved through reduced excess reagents | Excellent | High efficiency and resource utilization |
| Waste Generation | Generates significant organic and inorganic waste | Reduced through one-pot procedures and solvent evaporation/precipitation workup | Minimal waste | Minimized waste streams |
Elucidation of Undiscovered Biological Activities and Therapeutic Potential
While the anesthetic properties of certain derivatives of this compound are well-established, current research is delving into new therapeutic areas. The core structure serves as a scaffold for generating novel compounds with potentially diverse biological activities.
A promising avenue of investigation is in the field of inflammation. A recent study involved the design and synthesis of 36 new analogs of Lidocaine with modifications on the aromatic and/or acyl moieties. mdpi.com These analogs were evaluated for their ability to modulate the activity of eosinophils, key cells in inflammatory responses. The results indicated that specific structural modifications could significantly inhibit interleukin-5-induced eosinophil activation and survival, suggesting a potential for developing new anti-inflammatory agents for conditions like asthma or chronic rhinosinusitis. mdpi.comresearchgate.net
Furthermore, the metabolic fate of this compound derivatives is a critical area of study. The primary metabolites of Lidocaine, such as monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), are themselves pharmacologically active, possessing antiarrhythmic and anticonvulsant properties. nih.govnih.govclinpgx.org Understanding the full spectrum of activity of these metabolites is essential. In a novel approach, researchers have identified a previously unknown metabolite of Lidocaine produced by human liver microsomes and have successfully screened for and identified a microorganism, Bacillus subtilis (isolated from natto), that can produce the same metabolite. jst.go.jp This discovery provides an ethical and scalable method for producing metabolites for further pharmacological study. jst.go.jp
Table 2: Investigated Biological Activities of this compound Derivatives
| Derivative Type | Investigated Activity | Key Findings | Reference |
| Modified Acyl/Aromatic Analogs | Anti-inflammatory (Eosinophil modulation) | Specific analogs significantly inhibited IL-5-induced eosinophil survival and activation. | mdpi.com |
| Metabolites (MEGX, GX) | Antiarrhythmic, Anticonvulsant | Metabolites retain significant, though less potent, activity compared to the parent compound. | nih.govclinpgx.org |
| Benzyl Carbamyl Analog | Cardiovascular | More potent than Lidocaine in lowering blood pressure. | nih.gov |
| Benzyl Nitrile Analog | Antiarrhythmic | Superior to Lidocaine in protecting against chloroform-induced arrhythmias. | nih.gov |
| Novel Microbial Metabolite | Unknown (newly discovered) | An unknown metabolite was identified, and a microbial production route was established for future study. | jst.go.jp |
Expansion of Applications in Advanced Materials and Specialized Fields
The unique chemical structure of this compound, featuring both a reactive amino group and a stable amide linkage, makes it an attractive building block for advanced materials and applications in specialized fields beyond medicine.
In supramolecular chemistry, this compound has been used as a key intermediate in the synthesis of complex molecular architectures. For example, it serves as an upstream product in the creation of branched macrocyclic ligands designed to act as receptors for anions. lookchem.com The diethylacetamide moiety can be incorporated as a side-arm on a tetraazamacrocycle, contributing to the ligand's ability to bind specific anions like acetate (B1210297) through hydrogen bonding. lookchem.com
In the realm of materials science, particularly for biomedical applications, derivatives of this compound are being incorporated into drug delivery systems. One study demonstrated the use of Lidocaine in a composite hydrogel made from polyacrylamide and gelatin, reinforced with polypropylene (B1209903) microfiber. scispace.com This material is designed for controlled drug release, with the hydrogel matrix modulating the diffusion of the active agent. Another advanced application involves loading Lidocaine into polymeric nanocapsules. mdpi.com This nano-encapsulation strategy was shown to significantly increase the flux and permeation of the drug across buccal epithelium, highlighting its potential for developing more effective topical anesthetic formulations. mdpi.com
Table 3: Applications in Materials Science and Specialized Fields
| Application Area | Specific Use | Material/System | Key Outcome | Reference |
| Supramolecular Chemistry | Synthetic Building Block | Branched Macrocyclic Ligand | Forms part of a side-arm that acts as a binding site for anions. | lookchem.com |
| Drug Delivery | Active Agent Carrier | Polyacrylamide-Gelatin Composite Hydrogel | Enables controlled release of the active compound from the hydrogel matrix. | scispace.com |
| Nanomedicine | Encapsulated Active Agent | Polymeric Nanocapsules | Increased drug permeation across biological membranes by over 7-fold. | mdpi.com |
Synergistic Integration of Computational Modeling with Experimental Research
The synergy between computational modeling and experimental research is accelerating the discovery and development of new applications for this compound and its derivatives. In silico techniques are providing deep insights into reaction mechanisms, predicting biological activity, and guiding the rational design of new molecules.
Computational chemistry plays a crucial role in understanding and optimizing synthetic reactions. For example, Density Functional Theory (DFT) calculations have been employed to study the complex mechanisms of palladium-catalyzed C(sp³)–H functionalization of amides. proquest.com Such computational analyses help in understanding the energetics of reaction pathways and the role of different ligands, thereby guiding the development of more efficient catalytic systems for modifying the this compound scaffold.
In the realm of drug discovery, computational approaches are instrumental in designing new derivatives with enhanced therapeutic properties. The development of novel anti-inflammatory Lidocaine analogs was guided by pharmacophore modeling. mdpi.com This process involves building a computational model based on a training set of known active compounds to define the essential three-dimensional features required for biological activity. This model then serves as a blueprint for designing new candidate molecules with a higher probability of success, thus streamlining the synthetic and screening efforts. These examples underscore the power of integrating computational modeling with experimental validation to explore the vast chemical and biological space surrounding the this compound structure.
Q & A
Q. What are the optimal synthetic routes for 2-amino-N,N-diethylacetamide, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A high-yield (89%) method reported in recent literature uses glycinamide hydrochloride as a transient directing group, reacting with diethylamine under mild conditions (room temperature, 12 hours) in dichloromethane . Key parameters for optimization include:
- Catalyst selection : Base catalysts (e.g., triethylamine) improve reaction efficiency by neutralizing HCl byproducts.
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity.
- Temperature control : Excess heat may lead to side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How can NMR spectroscopy and microwave spectroscopy be utilized to characterize the structural and conformational properties of this compound?
- NMR analysis : The compound’s NMR spectrum reveals distinct signals for the methylene groups adjacent to the amide nitrogen (δ 3.2–3.4 ppm) and the aminoethyl moiety (δ 2.7–3.0 ppm). NMR confirms the carbonyl resonance at ~170 ppm .
- Microwave spectroscopy : Fourier-transform microwave spectroscopy resolves rotational constants (e.g., ) and quantifies methyl internal rotation barriers (), critical for identifying stable conformers (C1 symmetry) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
- Waste disposal : Collect waste in sealed containers for incineration or specialized chemical treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?
Discrepancies often arise from variations in:
- Reagent purity : Impurities in diethylamine or solvents can alter reaction kinetics.
- Analytical calibration : Standardize NMR referencing (e.g., TMS) and microwave spectroscopy alignment to ensure reproducibility .
- Conformational dynamics : Microwave studies show multiple stable conformers (I and II), which may lead to split signals in low-resolution spectra .
Q. What methodologies enable the study of this compound’s metabolic pathways and enzyme interactions?
- Deuterated analogs : Substitute with at specific positions (e.g., methyl groups) to track metabolic turnover via mass spectrometry .
- Enzyme kinetics : Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., amidases or cytochrome P450 isoforms).
- Computational modeling : Density functional theory (DFT) predicts interaction energies and transition states for hydrolysis or oxidation reactions .
Q. How do rotational barriers and quadrupole coupling constants inform the conformational stability of this compound?
Microwave spectroscopy reveals barriers of 517–619 cm, indicating significant hindrance to methyl group rotation. The 14N quadrupole coupling constants () reflect electron distribution asymmetry around the amide nitrogen, stabilizing conformers via hyperconjugation . These parameters are critical for predicting the compound’s behavior in solution-phase reactions.
Methodological Recommendations
- Synthetic troubleshooting : If yields drop below 80%, verify amine freshness (diethylamine degrades upon prolonged storage) and monitor pH during reactions .
- Spectroscopic validation : Cross-reference NMR assignments with computational chemical shift predictions (e.g., using Gaussian or ORCA software) .
- Safety compliance : Regularly audit ventilation systems and conduct hazard assessments per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
